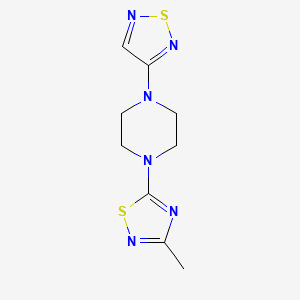![molecular formula C13H18N4O B6437259 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide CAS No. 2549011-04-1](/img/structure/B6437259.png)
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyridine and a pyrrole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrrole ring is a five-membered aromatic heterocycle, like furan and thiophene but with a nitrogen atom in place of the oxygen and sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography, which can provide detailed information about the position of atoms within a molecule and the length and type of chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific substituents on the pyridine and pyrrole rings. Pyridine derivatives are known to undergo reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling . Pyrrole derivatives can participate in reactions like electrophilic aromatic substitution .科学的研究の応用
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide has been studied extensively in recent years due to its potential applications in drug discovery and development. This compound has been used in various scientific research and laboratory experiments. It has been used as a ligand for various proteins, as a receptor for small molecules, and as a substrate for enzyme-catalyzed reactions. Additionally, this compound has been used to study the structure and function of proteins, and to investigate the biochemical and physiological effects of various drugs.
作用機序
Target of Action
Similar compounds have been shown to interact withproton pumps (H+/K±ATPase) . These enzymes are crucial for maintaining the acidic environment in the stomach, which aids in digestion.
Mode of Action
The compound is believed to act as a proton pump inhibitor . It selectively enters gastric parietal cells and transforms into an active metabolite. This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase enzyme, irreversibly inhibiting it . This inhibition reduces gastric acid secretion .
Biochemical Pathways
The compound’s action affects the gastric acid secretion pathway . By inhibiting the H+/K±ATPase enzyme, it disrupts the final step of gastric acid production, leading to a decrease in stomach acidity . The downstream effects include relief from conditions caused by excessive stomach acid, such as gastric ulcers and gastroesophageal reflux disease .
Result of Action
The compound’s action leads to a significant reduction in gastric acid secretion . In animal models, it has been shown to dose-dependently inhibit gastric acid secretion and increase gastric pH . These effects can help in the management of conditions like gastric ulcers and gastroesophageal reflux disease .
実験室実験の利点と制限
The use of 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it has a high yield when synthesized. Additionally, the compound is highly stable and can be stored for long periods of time. However, there are some limitations to the use of this compound in laboratory experiments. The compound is not soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound can be toxic at high concentrations, and it can be difficult to accurately measure the concentration of the compound.
将来の方向性
The potential applications of 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide are still being explored. Some potential future directions include the development of new drugs based on the compound, the use of the compound as a ligand in drug discovery and development, and the use of the compound as a substrate for enzyme-catalyzed reactions. Additionally, further research into the biochemical and physiological effects of the compound could lead to a better understanding of how it interacts with various proteins and receptors. Finally, further research into the synthesis of the compound could lead to more efficient and cost-effective methods of production.
合成法
2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]acetamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of pyridine and octahydropyrrolo[2,3-c]pyrrole in the presence of an acid catalyst. This reaction is typically conducted at room temperature and produces a white crystalline solid. The yield of the reaction is typically high, with yields ranging from 80-90%.
特性
IUPAC Name |
2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-12(18)9-16-6-4-10-7-17(8-11(10)16)13-3-1-2-5-15-13/h1-3,5,10-11H,4,6-9H2,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKPQVYYXARKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane](/img/structure/B6437192.png)
![3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole](/img/structure/B6437199.png)
![4-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6437207.png)
![4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437215.png)
![4-{2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6437228.png)
![4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6437243.png)
![4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437252.png)
![4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6437264.png)
![4-ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B6437279.png)
![N,N,6-trimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6437282.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole](/img/structure/B6437285.png)
![2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6437290.png)